BenchChemオンラインストアへようこそ!

4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

LRRK2 inhibition Neurodegenerative disease Kinase inhibitor

4-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide delivers a structurally differentiated benzothiazole substitution pattern—4-methoxy + 7-methyl—that falls outside the dominant 6-substituted chemical matter claimed in LRRK2 inhibitor patents (EP3842422A1). The 4-chlorobenzamide moiety enables unique hinge-binding exploration versus morpholinobenzamide series. Validated antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) supports systematic halogen-scanning SAR. Procure this halogen-series building block for kinase selectivity profiling, computational target-prediction validation, and MIC determination against expanded bacterial panels.

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8
CAS No. 912759-24-1
Cat. No. B3007743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS912759-24-1
Molecular FormulaC16H13ClN2O2S
Molecular Weight332.8
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20)
InChIKeyAZGUGMCYCOHGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912759-24-1): Procurement-Grade Benchmarking of a Research Benzothiazole-Benzamide Scaffold


4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912759-24-1) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide chemotype. This compound features a benzothiazole core substituted at the 4-position with a methoxy group and at the 7-position with a methyl group, coupled via an amide bridge to a 4-chlorophenyl moiety [2] [3]. The benzothiazole-benzamide scaffold has been extensively investigated as a privileged structural class with demonstrated inhibitory activity against kinases including LRRK2 and ITK, as well as antiproliferative activity against human cancer cell lines such as HepG2 and MCF-7 [2] [3] [4]. Compounds sharing the 4-methoxy-7-methylbenzothiazole substructure have been evaluated for antimicrobial properties, with derivatives showing moderate to strong activity against bacterial pathogens including Salmonella typhi and Bacillus subtilis [1]. The target compound serves as a research tool and potential lead optimization candidate within the broader benzothiazole-amide pharmacological space.

Why 4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with In-Class Benzothiazole-Benzamide Analogs


Substitution within the N-1,3-benzothiazol-2-ylbenzamide series profoundly modulates biological activity in ways that are not predictable from scaffold-level assumptions. The benzothiazole substitution pattern—specifically the position and electronic nature of substituents on both the benzothiazole core and the benzamide ring—directly determines kinase inhibitory potency, antiproliferative selectivity, and apoptosis induction capacity [2] [3]. Published structure-activity relationship (SAR) studies on this chemotype demonstrate that even minor structural changes produce substantial differences in biological outcomes: compounds 1f, 1i, and 1k from the Corbo et al. series showed divergent selectivity profiles between HepG2 and MCF-7 cell lines despite sharing the same core scaffold [2]. Furthermore, the 4-methoxy-7-methyl substitution pattern on the benzothiazole ring—a feature distinguishing this compound from the more commonly studied 6-substituted benzothiazole variants prevalent in LRRK2 inhibitor patents—introduces unique electronic and steric properties that cannot be replicated by analogs lacking these specific substituents [3] [1]. Generic substitution based solely on scaffold similarity risks selecting a compound with materially different target engagement, cellular potency, or selectivity profile.

Quantitative Differentiation Evidence for 4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912759-24-1): Direct Comparator Data Limitations and Available Benchmarks


Structural Differentiation from Prevalent 6-Substituted Benzothiazole-Benzamide LRRK2 Inhibitors

The target compound bears a 4-methoxy-7-methyl substitution pattern on the benzothiazole core, which materially distinguishes it from the 6-substituted benzothiazole-benzamide variants that dominate the LRRK2 inhibitor patent landscape. In EP3842422A1, the exemplified compounds (compounds 1–10) uniformly carry substituents at the 6-position of the benzothiazole ring (6-methoxy, 6-methyl, 6-chloro, 6-fluoro, 6-bromo, 6-trifluoromethyl, 6-ethoxy, 6-propoxy, 6-isopropyl), with none bearing substituents at the 4-position [1]. The 4-methoxy substituent introduces an electron-donating group in closer proximity to the amide linkage than the 6-substituted analogs, potentially altering hydrogen-bonding capacity, conformational preferences, and target binding interactions. This structural divergence represents a deliberate design choice that may confer differential kinase selectivity or physicochemical properties relative to the patent-exemplified series.

LRRK2 inhibition Neurodegenerative disease Kinase inhibitor Benzothiazole SAR

Differentiation from 4-Methanesulfonyl Analog with Known MCF-7 Antiproliferative Activity

A structurally closely related analog, 4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 896360-10-4), has been reported to exhibit an IC₅₀ value of 3.1 µM against the MCF-7 breast cancer cell line . This analog shares the identical 4-methoxy-7-methylbenzothiazole core with the target compound but replaces the 4-chloro substituent on the benzamide ring with a 4-methanesulfonyl group. The chloro-to-methanesulfonyl substitution represents a substantial change in both electronic character (electron-withdrawing inductive effect of Cl vs. strong electron-withdrawing resonance effect of SO₂CH₃) and steric bulk, which would be expected to differentially affect target binding, cellular permeability, and metabolic stability. The target compound's 4-chloro substituent offers a less polar, more lipophilic alternative that may favor blood-brain barrier penetration—a critical consideration for CNS-targeted applications given the benzothiazole-benzamide scaffold's demonstrated utility in neurodegenerative disease programs [1].

Breast cancer MCF-7 Antiproliferative Benzothiazole amide

Class-Level Antibacterial Activity Benchmarking Against Benzothiazole-Arylamide Derivatives

The benzothiazole-arylamide chemotype encompassing the target compound has been systematically evaluated for antibacterial activity. Gurram and Azam (2021) reported that novel N'-(1,3-benzothiazol-2-yl)-arylamide derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacterial strains [1]. Within the subset of compounds bearing the 4-methoxy-7-methylbenzothiazole substructure, preliminary findings indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis . These data establish that the 4-methoxy-7-methyl substitution pattern on the benzothiazole core is compatible with antibacterial activity, providing a class-level activity expectation for the target compound. However, the specific contribution of the 4-chlorobenzamide moiety relative to other arylamide variants (e.g., 4-methoxybenzamide, 2-methylthiobenzamide, 2,5-dimethylbenzamide) within this substructure series has not been quantitatively delineated in published literature.

Antibacterial Benzothiazole amide Bacillus subtilis Salmonella typhi

Differentiation from 2-Bromo and 2,6-Difluoro Benzothiazole-Benzamide Analogs via Halogen-Dependent Physicochemical Tuning

The target compound's 4-chloro substituent on the benzamide phenyl ring occupies a distinct position in halogen-dependent physicochemical space relative to commercially available analogs. The 2-bromo analog (2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide) and the 2,6-difluoro analog (2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide) represent alternative halogen substitution patterns commercially available from chemical suppliers . The para-chloro substitution of the target compound confers a different dipole moment, molecular electrostatic potential surface, and lipophilicity compared to ortho-bromo or ortho,ortho-difluoro substitution. Specifically, para-substitution preserves molecular symmetry relative to the amide bond axis, whereas ortho-substitution introduces steric constraints that may restrict rotational freedom of the benzamide phenyl ring and alter the conformational ensemble available for target binding. These differences are directly relevant to procurement when selecting starting points for halogen-scanning SAR campaigns, as each halogen position and identity generates a distinct physicochemical and pharmacological profile.

Physicochemical properties Halogen substitution logP Drug-likeness

Procurement-Relevant Application Scenarios for 4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912759-24-1)


Medicinal Chemistry: LRRK2 Kinase Inhibitor Lead Optimization with Non-6-Substituted Benzothiazole Topology

The 4-methoxy-7-methyl substitution pattern on the benzothiazole core represents a structurally differentiated topology relative to the 6-substituted benzothiazole-benzamide compounds extensively claimed in LRRK2 inhibitor patents (EP3842422A1) [1]. Research groups pursuing freedom-to-operate in the LRRK2 kinase inhibitor space can deploy this compound as a lead-like starting point that falls outside the dominant 6-substituted chemical matter. The compound's 4-chlorobenzamide moiety further distinguishes it from the morpholinobenzamide series prevalent in the CSIC patent family, enabling exploration of alternative hinge-binding and affinity-determining pharmacophoric elements.

Anticancer Drug Discovery: Halogen-Scanning SAR Around a 4-Methoxy-7-Methylbenzothiazole Core

The benzothiazole-benzamide chemotype has validated antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with the most active compounds from the Corbo et al. (2016) series achieving prominent cell growth inhibition at 100 µM screening concentration and compound 1k demonstrating proapoptotic effects [2]. The target compound's 4-chloro substituent fills a specific position in a halogen-scanning matrix that includes 2-bromo, 2,6-difluoro, and 4-methanesulfonyl variants. Systematic procurement of this halogen series enables quantitative determination of how halogen identity and position modulate antiproliferative potency, apoptosis induction, and cancer cell line selectivity.

Anti-Infective Screening: Evaluation Against Gram-Positive and Gram-Negative Bacterial Panels

Compounds bearing the 4-methoxy-7-methylbenzothiazole substructure have demonstrated antibacterial activity against Salmonella typhi and Bacillus subtilis . The target compound extends this substructure series with a 4-chlorobenzamide moiety, a substitution pattern known in broader benzamide antibacterial SAR to influence potency through electronic and lipophilic effects. Procurement for minimum inhibitory concentration (MIC) determination against expanded bacterial panels—including drug-resistant Enterococcus faecalis strains for which novel N-1,3-benzothiazol-2-ylbenzamides have shown activity [3]—would establish whether the 4-chloro substituent confers any spectrum or potency advantage over published analogs.

Computational Chemistry: Docking and Pharmacophore Modeling with a Conformationally Distinct Benzothiazole-Benzamide Template

The combination of 4-methoxy and 7-methyl substituents on the benzothiazole core, coupled with a para-chloro substituent on the benzamide ring, creates a unique molecular electrostatic potential surface and conformational profile relative to both 6-substituted LRRK2 inhibitor scaffolds and other halogen-substituted analogs. This compound serves as a valuable test case for computational target-prediction algorithms, molecular docking studies against the LRRK2 ATP-binding pocket, and pharmacophore model refinement, particularly for assessing how benzothiazole substitution topology influences predicted binding poses and kinase selectivity scores.

Quote Request

Request a Quote for 4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.